molecular formula C11H22N2O2S B13014313 tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate

tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate

Cat. No.: B13014313
M. Wt: 246.37 g/mol
InChI Key: NHDCOMFGOMBLJA-UHFFFAOYSA-N
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Description

tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a thietan-3-ylamino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thietan-3-ylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thietan-3-ylamino group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

tert-butyl N-[1-(thietan-3-ylamino)propan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O2S/c1-8(5-12-9-6-16-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)

InChI Key

NHDCOMFGOMBLJA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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